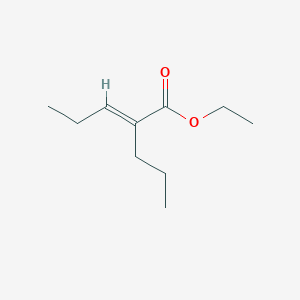

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

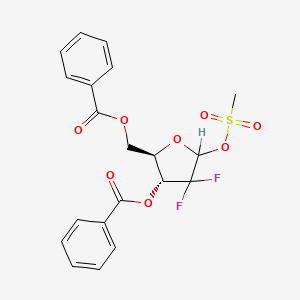

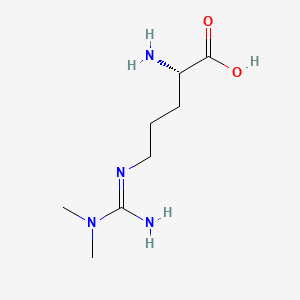

Molecular Structure Analysis

Esters have a carbonyl adjacent to an ether linkage. This functional group is responsible for the molecule’s reactivity .Chemical Reactions of Esters Esters undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents. Hydrolysis, either under acidic or basic conditions, converts esters back into alcohols and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

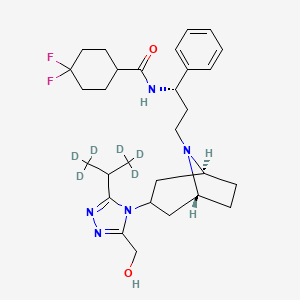

Photocatalytic Synthesis of Ester Derivatives

Scientific Field

This application falls under the field of Organic Chemistry , specifically Photocatalysis .

Summary of Application

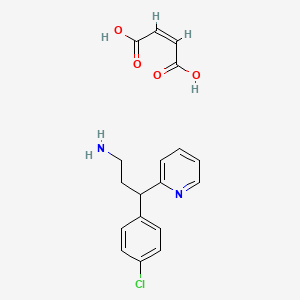

Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. They are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .

Methods of Application

The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures . Organic photocatalysts are indispensable catalysts in most photochemical reactions. A lot of organic photocatalysts have been used successfully for the formation of ester derivatives with light irradiation .

Results or Outcomes

The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .

Ester Hydrolysis

Scientific Field

This application is also in the field of Organic Chemistry , specifically in the study of Ester Hydrolysis .

Summary of Application

An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . Ester hydrolysis in basic solution is called saponification .

Methods of Application

The process involves the reaction of an ester with water, in the presence of a base or an acid to produce an alcohol and a carboxylic acid .

Results or Outcomes

The result of this reaction is the formation of a carboxylic acid and an alcohol . This reaction is commonly used in soap making, hence the term saponification .

Esterification

Scientific Field

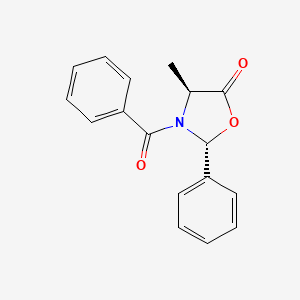

This application is in the field of Organic Chemistry , specifically in Esterification .

Summary of Application

Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, esterification reaction becomes more and more popular in the photochemical field .

Methods of Application

The esterification reaction is one of the most important reactions in modern organic synthesis . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters . Interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides, is another practical way .

Results or Outcomes

Preparation of Esters

Scientific Field

This application is in the field of Organic Chemistry , specifically in Ester Preparation .

Summary of Application

Esters are widely used in a variety of applications, from food flavorings to pharmaceuticals. The preparation of esters is therefore a key process in organic chemistry .

Results or Outcomes

The result of this process is the formation of an ester . This method is commonly used in the preparation of esters for various applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICYSRIICMHCP-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

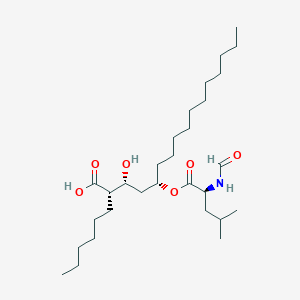

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)